[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate
Overview
Description
Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-,3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl ester has analgesic activity which is higher than that of tramadol, a lesser toxicity and longer duration of activity.
Scientific Research Applications
Synthesis and Chemical Reactions :
- Terada and Kishida (1970) investigated the reactions of acetylenic sulfonium salts with cyclohexanone and cyclopentanone, leading to the formation of compounds related to the chemical structure (Terada & Kishida, 1970).
- Studies by Yardley et al. (1990) on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including a focus on neurotransmitter uptake inhibition, contribute to the understanding of chemical interactions and potential applications in neuroscience (Yardley et al., 1990).
Photochemistry and Material Science :
- Research by Rahulan et al. (2014) explored the nonlinear optical absorption of novel chalcone derivative compounds, demonstrating potential applications in optical device technologies (Rahulan et al., 2014).
- Marshall and Greene (1969) investigated photosensitized reactions of 1-cyclohexenyl carbinols, contributing to the understanding of photochemical properties relevant to this compound (Marshall & Greene, 1969).
Pharmacological Properties :
- Barrón et al. (1965) explored the pharmacological properties of related compounds, indicating potential avenues for medical application, although specific information on the compound was not detailed (Barrón et al., 1965).
Synthesis and Characterization :
- The work of Narsaiah and Kumar (2011) on the asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate provides insights into synthetic approaches that may be relevant to this compound (Narsaiah & Kumar, 2011).
- Jockusch et al. (2001) studied the photochemistry and photophysics of α-hydroxy ketones, which are structurally related, contributing to the understanding of their behavior under different conditions (Jockusch et al., 2001).
Properties
CAS No. |
269079-66-5 |
---|---|
Molecular Formula |
C₂₈H₃₉NO₃ |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
[3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C28H39NO3/c1-20(2)17-22-12-14-23(15-13-22)21(3)27(30)32-26-11-8-10-24(18-26)28(31)16-7-6-9-25(28)19-29(4)5/h8,10-15,18,20-21,25,31H,6-7,9,16-17,19H2,1-5H3 |
InChI Key |
HPUAIJLEUZEGSX-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=CC=CC(=C2)C3(CCCCC3CN(C)C)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=CC=CC(=C2)C3(CCCCC3CN(C)C)O |
Synonyms |
Benzeneacetic acid, (alpha)-methyl-4-(2-methylpropyl)-, 3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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